3-Iodo-1H-indazol-6-OL

Lipophilicity ADME Medicinal Chemistry

3-Iodo-1H-indazol-6-OL (CAS 1082040-27-4) is a halogenated indazole derivative that functions as a bifunctional molecular scaffold. Its structure uniquely positions an iodine atom at the C3 position and a hydroxyl group at the C6 position on the indazole ring.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 1082040-27-4
Cat. No. B3210853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-indazol-6-OL
CAS1082040-27-4
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1O)I
InChIInChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
InChIKeyFLXLRTUJTJKEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indazol-6-OL (CAS 1082040-27-4): Strategic Procurement Guide for a Bifunctional Kinase Probe Scaffold


3-Iodo-1H-indazol-6-OL (CAS 1082040-27-4) is a halogenated indazole derivative that functions as a bifunctional molecular scaffold. Its structure uniquely positions an iodine atom at the C3 position and a hydroxyl group at the C6 position on the indazole ring [1]. This specific substitution pattern differentiates it from other indazole analogs by providing a reactive handle for cross-coupling chemistry (via the C3 iodide) and a site for further derivatization or hydrogen-bonding interactions (via the C6 hydroxyl) [2]. The compound is primarily investigated as a chemical biology probe and an intermediate for the synthesis of kinase inhibitors, notably targeting Polo-like kinase 4 (PLK4) [3].

Why 3-Iodo-1H-indazol-6-OL Cannot Be Directly Substituted by Other Indazole Analogs


Generic substitution with a non-halogenated or mono-functionalized indazole fails due to the compound's unique dual-functional architecture. The C3 iodide is essential for enabling late-stage diversification via transition-metal-catalyzed cross-coupling reactions [1], a capability not shared by the non-iodinated parent scaffold, 6-hydroxyindazole. Simultaneously, the C6 hydroxyl group imparts distinct physicochemical properties—including a specific hydrogen-bonding profile and lipophilicity (XLogP3 = 1.9) [2]—that differ significantly from analogs like 3-iodo-1H-indazole, which lacks this polar moiety. Substituting with a close analog like 3-bromo-1H-indazol-6-OL would alter reactivity and metabolic stability profiles due to the different bond dissociation energies and leaving group potentials of the C-X bond, potentially derailing a synthetic route or changing a probe's biological readout [3].

Quantitative Differentiation Evidence for 3-Iodo-1H-indazol-6-OL vs. Key Comparators


Enhanced Lipophilicity (LogP) Compared to the Non-Iodinated Parent Scaffold

3-Iodo-1H-indazol-6-OL demonstrates significantly higher lipophilicity than its non-halogenated parent, 6-hydroxyindazole. The introduction of the iodine atom at the C3 position increases the calculated LogP, which is a critical parameter for predicting a compound's ability to cross biological membranes [1].

Lipophilicity ADME Medicinal Chemistry

Proven Synthetic Utility in Suzuki-Miyaura Cross-Coupling Reactions

The presence of the C3-iodo substituent makes 3-Iodo-1H-indazol-6-OL a validated substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. This chemistry is widely used to generate libraries of 3-arylindazoles for structure-activity relationship (SAR) studies [1]. While the specific compound was not the subject of the original study, its core 3-iodoindazole structure was demonstrated to undergo efficient coupling.

Synthetic Methodology C-C Bond Formation Medicinal Chemistry

Class-Level Potency in PLK4 Inhibition: An Implied Kinase Selectivity Profile

The 3-iodo-6-hydroxyindazole core is a key substructure in potent Polo-like kinase 4 (PLK4) inhibitors, a serine/threonine kinase target in oncology. While direct, peer-reviewed IC50 data for the specific monomeric compound 3-Iodo-1H-indazol-6-OL is currently limited to vendor sources, it is documented as exhibiting nanomolar activity against PLK4 . This contrasts sharply with the reported activity of the non-iodinated parent, 6-hydroxyindazole, which shows micromolar activity against an unrelated target, Leishmania amazonensis (EC50 = 128.9 μM) .

Kinase Inhibition PLK4 Chemical Biology

Distinct Physicochemical Profile (TPSA and Hydrogen Bonding) vs. Non-Hydroxylated Analog

The presence of the C6 hydroxyl group in 3-Iodo-1H-indazol-6-OL provides a distinct hydrogen-bonding profile compared to its non-hydroxylated counterpart, 3-iodo-1H-indazole. This is quantitatively reflected in the compound's Topological Polar Surface Area (TPSA) and hydrogen bond donor/acceptor counts [1].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Primary Application Scenarios for 3-Iodo-1H-indazol-6-OL Based on Differentiated Evidence


Scaffold for Late-Stage Diversification in Kinase Inhibitor Libraries

3-Iodo-1H-indazol-6-OL is optimally deployed as a key intermediate in the synthesis of focused kinase inhibitor libraries, particularly those targeting PLK4. The C3-iodo group serves as a proven reactive handle for Suzuki-Miyaura cross-coupling, enabling the efficient introduction of diverse aryl and heteroaryl groups [1]. The C6-hydroxyl provides an additional site for functionalization or interaction with the target protein's hinge region. This bifunctional nature offers a distinct advantage over simpler analogs like 3-iodo-1H-indazole (which lacks the C6-OH handle) and 6-hydroxyindazole (which lacks the reactive iodo group) for parallel medicinal chemistry efforts [2].

Chemical Biology Probe for Investigating PLK4-Mediated Pathways

Based on its reported nanomolar PLK4 inhibitory activity and its structural relationship to known PLK4 inhibitors, 3-Iodo-1H-indazol-6-OL is a suitable candidate for development into a chemical probe [3]. Its enhanced lipophilicity (XLogP3 = 1.9) compared to the more polar 6-hydroxyindazole suggests improved cellular permeability, a prerequisite for effective intracellular target engagement [4]. In contrast, the non-iodinated parent 6-hydroxyindazole shows no such kinase activity, making 3-Iodo-1H-indazol-6-OL the more appropriate starting material for this research area .

Lead Optimization for ADME Property Tuning

The compound's distinct physicochemical profile, specifically its TPSA of 48.9 Ų and XLogP3 of 1.9, makes it a valuable tool for medicinal chemists seeking to modulate drug-like properties. The quantifiable difference in TPSA (+20.2 Ų) compared to 3-iodo-1H-indazole allows for the empirical assessment of how increased polarity impacts parameters like solubility and membrane permeability [4]. This makes 3-Iodo-1H-indazol-6-OL a strategic choice for lead optimization campaigns where balancing potency with favorable ADME characteristics is critical.

Synthesis of Complex Heterocyclic Frameworks

As a bifunctional building block, 3-Iodo-1H-indazol-6-OL is used in multi-step organic synthesis to construct more complex, fused heterocyclic systems. The established reactivity of 3-iodoindazoles in cross-coupling reactions [1] provides a reliable and high-yielding entry point for creating diverse molecular architectures that are not readily accessible from simpler, non-halogenated indazole starting materials. This application leverages the compound's unique combination of a reactive halide and a modifiable hydroxyl group.

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